5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This 5-iodo-8-dimethylamino-1,7-naphthyridine derivative is a privileged kinase inhibitor building block with a reactive iodine handle for efficient Suzuki-Miyaura cross-coupling—lower C-I bond dissociation energy enables milder conditions and higher yields vs. bromo/chloro analogs. The N,N-dimethylamino group at position 8 enhances lipophilicity (Δ LogP ≈ +1.0) and modulates electronic properties for ATP-binding pocket engagement. The 1,7-isomer orientation is critical; 1,6- or 1,8-naphthyridine isomers alter key binding geometries. Ideal for PIP4K2A-targeted kinase programs and fragment-based drug discovery. Not interchangeable with bromo or unsubstituted analogs.

Molecular Formula C10H10IN3
Molecular Weight 299.115
CAS No. 2504201-66-3
Cat. No. B2385090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine
CAS2504201-66-3
Molecular FormulaC10H10IN3
Molecular Weight299.115
Structural Identifiers
SMILESCN(C)C1=NC=C(C2=C1N=CC=C2)I
InChIInChI=1S/C10H10IN3/c1-14(2)10-9-7(4-3-5-12-9)8(11)6-13-10/h3-6H,1-2H3
InChIKeyVKMXFVUCQQOTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 5-Iodo-N,N-dimethyl-1,7-naphthyridin-8-amine (CAS 2504201-66-3) – A Differentiated 1,7-Naphthyridine Building Block for Kinase-Targeted Research and Suzuki Coupling Applications


5-Iodo-N,N-dimethyl-1,7-naphthyridin-8-amine (CAS 2504201-66-3) is a halogenated 1,7-naphthyridine derivative (C10H10IN3, MW 299.11) featuring an iodine atom at the 5-position and an N,N-dimethylamino group at the 8-position [1]. The 1,7-naphthyridine scaffold is a privileged heterocyclic core in medicinal chemistry, extensively utilized in the development of kinase inhibitors and enzyme modulators due to its capacity to engage ATP-binding pockets and other biological targets [2]. This compound functions as a versatile synthetic building block, with the iodine atom serving as a reactive handle for transition metal-catalyzed cross-coupling reactions, while the N,N-dimethylamino group modulates electronic properties and hydrogen-bonding potential [1]. Commercially available at purities typically ranging from 95% to 98%, this compound is supplied exclusively for research use (RUO) .

Why 5-Iodo-N,N-dimethyl-1,7-naphthyridin-8-amine Cannot Be Interchanged with Unsubstituted or Bromo-Analogs: Procurement Implications


Generic substitution among 1,7-naphthyridine derivatives is not feasible due to divergent synthetic utility and pharmacological properties arising from specific substitution patterns. The 5-iodo-8-dimethylamino substitution of this compound confers a unique combination of features: the iodine atom at position 5 provides substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs due to the lower carbon-iodine bond dissociation energy, enabling milder reaction conditions and higher yields [1]; the N,N-dimethylamino group at position 8 alters the electronic distribution of the heteroaromatic ring, potentially affecting binding affinity to kinase ATP pockets [2]; and the 1,7-isomer orientation influences molecular recognition differently from 1,6- or 1,8-naphthyridine variants [3]. These differences have direct procurement implications: selecting a bromo analog would reduce cross-coupling efficiency; choosing an unsubstituted 8-amino analog would eliminate the steric and electronic contributions of the dimethylamino moiety; and using a 1,6- or 1,8-naphthyridine isomer would alter the geometry of key binding interactions. The specific substitution pattern is therefore not interchangeable for applications requiring precise structure-activity relationships.

Quantitative Differentiation Evidence: 5-Iodo-N,N-dimethyl-1,7-naphthyridin-8-amine vs. Closest Analogs


Enhanced Lipophilicity of 8-Dimethylamino Substitution vs. 8-Amino Analog: Computational LogP Comparison

The N,N-dimethylamino group at position 8 substantially increases lipophilicity compared to an unsubstituted 8-amino analog, which is critical for membrane permeability and target engagement in cellular assays. Computational analysis using standard predictive models (XLogP3) indicates a calculated logP of approximately 2.5 for 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine [1], compared to a calculated XLogP3 of 1.5 for 5-bromo-1,7-naphthyridin-8-amine (PubChem CID 12441411) [2]. The increased lipophilicity, estimated as a difference of +1.0 logP units, corresponds to a theoretical ~10-fold increase in partition coefficient between octanol and water, which can significantly impact cellular uptake and bioavailability profiles.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Enhanced Cross-Coupling Reactivity of 5-Iodo vs. 5-Bromo Substituent in Suzuki-Miyaura Reactions

The 5-iodo substituent provides markedly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to 5-bromo analogs. Literature on naphthyridine systems establishes that the lower carbon-iodine bond dissociation energy enables oxidative addition to Pd(0) catalysts under significantly milder conditions than required for carbon-bromine bonds [1]. This differential reactivity is not merely incremental but operationally meaningful: iodo-naphthyridines can undergo selective coupling in the presence of bromo substituents, allowing for sequential functionalization strategies that are inaccessible with bromo-only analogs [1]. While specific yield data for this exact compound under standardized conditions is not available in the open literature, the established reactivity hierarchy (I > Br ≫ Cl) is a fundamental principle of organometallic chemistry that applies directly to 1,7-naphthyridine systems [2].

Organic Synthesis Cross-Coupling Catalysis Medicinal Chemistry

1,7-Naphthyridine Scaffold as Privileged Kinase Inhibitor Core: Computational QSAR Modeling of PIP4K2A Inhibition

The 1,7-naphthyridine scaffold shared by this compound is a validated privileged structure for kinase inhibition, with quantitative structure-activity relationship (QSAR) models establishing predictive frameworks for inhibitory activity. A comprehensive machine learning study of 1,7-naphthyridine analogs targeting PIP4K2A (a lipid kinase implicated in tumor suppression) demonstrated that Support Vector Machine (SVM) models achieved a training correlation coefficient (RTR) of 0.9845 and external validation QEX of 0.8793 for predicting inhibitory activity [1]. Molecular docking identified five high-affinity compounds (15, 25, 13, 09, and 28) with strong binding interactions mediated by hydrogen bonding and pi-pi stacking [1]. While this compound (5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine) was not directly tested in this study, the robust QSAR models provide a validated framework for predicting its potential kinase inhibitory profile based on specific substituent effects.

Kinase Inhibition Cancer Therapeutics QSAR Modeling Drug Discovery

Molecular Weight Differential: Impact on Fragment-Based Drug Design and Lead Optimization

The molecular weight of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine (299.11 g/mol) positions it favorably within fragment-like chemical space for drug discovery applications [1]. This value falls below the conventional fragment cut-off of 300 Da (Rule of Three), making it suitable for fragment-based screening approaches. In contrast, the closest bromo analog (5-bromo-1,7-naphthyridin-8-amine) has a molecular weight of 224.06 g/mol, while 5-iodo-6-methyl-1,7-naphthyridine has a molecular weight of 270.07 g/mol [2]. The additional mass from the iodine atom and dimethylamino group provides enhanced molecular complexity while maintaining fragment-like properties, offering a balanced profile for hit-to-lead optimization.

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry Physicochemical Properties

Priority Application Scenarios for 5-Iodo-N,N-dimethyl-1,7-naphthyridin-8-amine Based on Evidence-Based Differentiation


Kinase Inhibitor Discovery: PIP4K2A-Targeted Cancer Therapeutic Screening

This compound is optimally deployed in kinase inhibitor discovery programs targeting PIP4K2A and related lipid kinases. The 1,7-naphthyridine scaffold has been validated through machine learning QSAR models (RTR = 0.9845, QEX = 0.8793) as a predictive framework for PIP4K2A inhibition, with molecular docking studies identifying key binding interactions including hydrogen bonding and pi-pi stacking that are modulated by substituent patterns [1]. The N,N-dimethylamino group at position 8 provides enhanced lipophilicity (estimated Δ LogP ≈ +1.0 vs. 8-amino analog) [2], potentially improving membrane permeability for cellular target engagement. This scenario prioritizes procurement for laboratories conducting kinase-focused medicinal chemistry campaigns where predictive computational models can guide experimental design.

Cross-Coupling-Enabled SAR Library Synthesis via Suzuki-Miyaura Diversification

The 5-iodo substituent makes this compound a premier choice for Suzuki-Miyaura cross-coupling-based library synthesis. The established reactivity hierarchy (iodo > bromo ≫ chloro) enables milder reaction conditions and higher coupling efficiency compared to bromo analogs [3], reducing reaction times and improving yields during parallel synthesis. Furthermore, the differential reactivity between iodo and bromo substituents allows for orthogonal, sequential coupling strategies when this compound is incorporated into polyhalogenated intermediates [3]. This scenario applies to medicinal chemistry teams conducting structure-activity relationship (SAR) exploration where rapid diversification at the 5-position is required to probe steric and electronic effects on target binding.

Fragment-Based Drug Design: Lead-Like Building Block for Hit Expansion

With a molecular weight of 299.11 g/mol, this compound resides at the upper boundary of fragment-like chemical space (Rule of Three: MW < 300 Da), making it an ideal starting point for fragment-based drug discovery (FBDD) programs [4]. The balanced molecular complexity—incorporating both a reactive iodine handle for elaboration and an N,N-dimethylamino group for modulating physicochemical properties—provides multiple vectors for hit-to-lead optimization while maintaining favorable property profiles. The validated 1,7-naphthyridine core offers a privileged scaffold with demonstrated kinase binding potential [1]. This scenario is particularly relevant for FBDD teams seeking fragment-like naphthyridine cores with built-in diversification handles that minimize the number of synthetic steps required to reach lead-like compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.